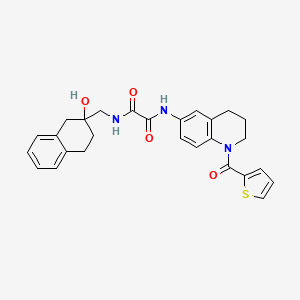

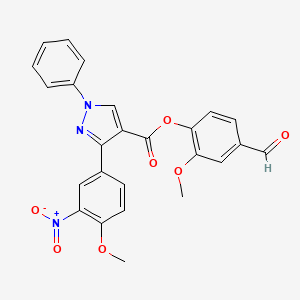

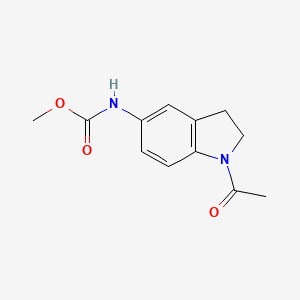

2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Aplicaciones Científicas De Investigación

Organic Synthesis and Receptor Probes

- A study by Zhang, Tomizawa, and Casida (2004) detailed the synthesis of compounds aiming to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, utilizing alpha-nitro ketone intermediates in novel approaches for the creation of complex molecules with potential bioactivity (Zhang et al., 2004).

Spectroscopic Analysis and Quantum Mechanical Study

- Kuruvilla et al. (2018) conducted vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies on a structurally related compound, indicating its potential in interpreting vibrational spectra and correlating it with biological activity (Kuruvilla et al., 2018).

Cross-Coupling Reactions

- Houpis et al. (2010) explored the use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions, producing selectively substituted nicotinic acids, demonstrating the compound's utility in synthetic organic chemistry (Houpis et al., 2010).

Metal-Organic Frameworks (MOFs)

- Rao and Mandal (2018) synthesized a europium-based metal-organic framework with a newly designed ligand, acting as a dual sensor in aqueous media. This highlights the potential of derivatives of 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in developing advanced sensing materials (Rao & Mandal, 2018).

Synthesis Methodologies

- Mulder et al. (2013) reported on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for anti-infective agents, emphasizing the importance of trifluoromethylation processes in the synthesis of pharmacologically relevant compounds (Mulder et al., 2013).

Mecanismo De Acción

Target of Action

It is known that similar 1,2,4-triazole derivatives have shown promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives may interact with the aromatase enzyme, leading to inhibition of estrogen production . This could potentially disrupt the growth of estrogen-dependent cancer cells.

Biochemical Pathways

Based on its potential interaction with the aromatase enzyme, it can be inferred that it may affect the estrogen biosynthesis pathway .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Propiedades

IUPAC Name |

(2-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-11-3-1-2-4-12(11)21-14(20)10-5-6-13(17-7-10)19-9-16-8-18-19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSFFYIQOWQGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)

![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)

![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)

![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)